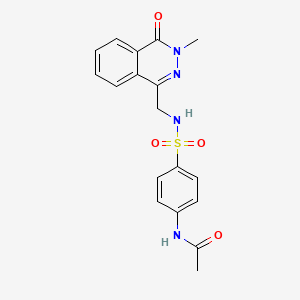
N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide, also known by its chemical structure, is a compound with the following IUPAC name: N,N-dimethyl-4-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzenesulfonamide . It has a molecular weight of 358.42 g/mol .
Synthesis Analysis
The synthetic pathway for this compound involves the reaction of (3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-acetic acid with N,N-dimethylamine and subsequent sulfonation. The resulting product is N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide .
Molecular Structure Analysis
The molecular formula of this compound is C17H18N4O3S . It features a phthalazinone core with a sulfonamide group attached to the phenyl ring. The N,N-dimethylamino substituent enhances its solubility and bioavailability .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Hydrogen, Stacking, and Halogen Bonding Analysis
A study on a structurally similar compound, N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, provided insights into the compound's crystal structure stabilization by N-H···O and C-H···O contacts, weak C-H···π, and Se···N interactions. The research highlighted the significance of dispersive interactions and density functional theory (DFT) calculations for understanding stability and reactivity. This analysis may offer a foundation for exploring the subject compound's interaction mechanisms and potential applications in materials science or molecular engineering (Gouda et al., 2022).
Antiviral and Antimicrobial Potential
Another research avenue has been the synthesis and evaluation of compounds with similar frameworks for their antiviral and antimicrobial activities. For instance, derivatives of Naphthalene have been synthesized and screened for inhibitory activity against HIV-1 and HIV-2, showcasing the potential of structurally related compounds in developing new antiviral agents (Hamad et al., 2010). Similarly, novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety have been synthesized, demonstrating promising antibacterial and antifungal activities (Darwish et al., 2014).
Antioxidant Activity and Coordination Chemistry
The synthesis of pyrazole-acetamide derivatives and their coordination with Co(II) and Cu(II) ions have been studied, revealing interesting aspects of hydrogen bonding in the self-assembly process and significant antioxidant activity. These findings suggest the potential use of related compounds in the development of antioxidants and coordination compounds with therapeutic benefits (Chkirate et al., 2019).
Electronic and Biological Interactions
Further research into N-[4-(Ethylsulfamoyl)phenyl]acetamide showcased the compound's structural, electronic, and biological interactions in polar liquids, offering insights into its reactivity and potential pharmaceutical applications. Molecular docking analysis highlighted its fungal and cancer activities, indicating the broad scope of scientific research applications for such compounds (Bharathy et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-[(3-methyl-4-oxophthalazin-1-yl)methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-12(23)20-13-7-9-14(10-8-13)27(25,26)19-11-17-15-5-3-4-6-16(15)18(24)22(2)21-17/h3-10,19H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSSFADRIATYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)sulfamoyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2617519.png)
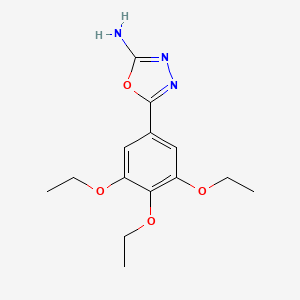
![3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B2617521.png)

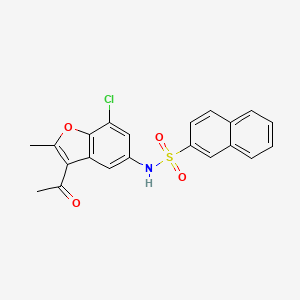

![1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea](/img/structure/B2617529.png)
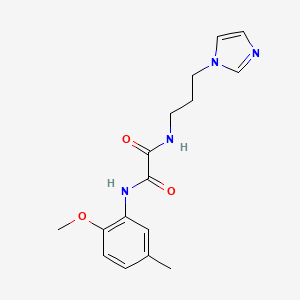
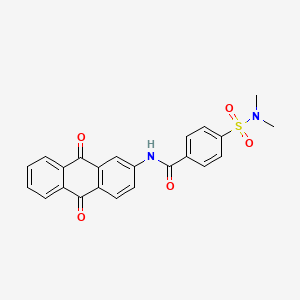
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2617532.png)
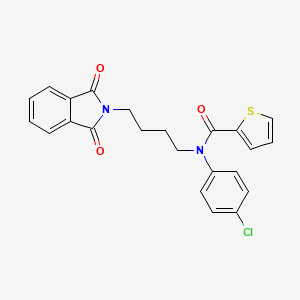
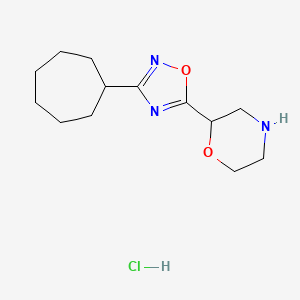

![Ethyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B2617538.png)